4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
Description
4-(3-Bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-bromo-2-thienyl group at position 4 and a 1H-pyrrol-1-yl moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for further functionalization .
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRACNOQOPFPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Bromo-thienyl Group: The bromo-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a bromo-thiophene derivative and a suitable pyrimidine precursor.
Attachment of the Pyrrolyl Group: The pyrrolyl group can be attached through a nucleophilic substitution reaction, where a pyrrolyl anion reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using palladium or nickel catalysts for cross-coupling reactions.
Solvent Choice: Selecting appropriate solvents to enhance reaction rates and product solubility.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Antiviral Activity
Research indicates that 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine exhibits antiviral properties. In vitro studies have demonstrated its efficacy against various viral strains, suggesting potential as a therapeutic agent in viral infections. For instance, it has been tested against the Hepatitis C virus, showing significant inhibition of viral replication .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Biological Activities
Recent Developments
Recent advancements have focused on modifying the compound to enhance its biological activity and reduce toxicity. Structural modifications have been explored to improve selectivity towards cancer cells while minimizing effects on normal cells. These modifications include variations in the substituents on the pyrimidine ring and the introduction of additional functional groups .
Mechanism of Action
The mechanism of action of 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Table 1: Comparison of Pyrimidine-Based Analogues
Substituent Effects
- Halogen Influence : The bromine atom in the target compound offers superior reactivity in cross-coupling reactions compared to chlorine or fluorine analogues. For instance, brominated thiophenes are more reactive in Suzuki couplings than chlorinated derivatives due to stronger C–Br bond polarization .
- In contrast, bulkier substituents like pyrazolo-pyrimidine (as in Example 64) may reduce solubility but increase thermal stability (MP: 303–306°C vs. ~180°C for simpler analogues) .
Physicochemical Properties
- Solubility : The pyrrole group may confer moderate solubility in polar aprotic solvents (e.g., DMF), whereas fluorinated analogues (e.g., Example 64) exhibit lower solubility due to hydrophobic fluorophenyl groups.
- Thermal Stability : Melting points for brominated pyrimidines are generally lower than those of fused heterocycles (e.g., Example 64), which benefit from rigid, multi-ring systems .
Biological Activity
4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrimidine core substituted with a bromo-thienyl group, a pyrrolyl group, and has been the subject of various studies due to its biological activities, including antitumor, antimicrobial, and antiviral properties.
- Molecular Formula : C13H10BrN3S
- Molar Mass : 320.21 g/mol
- CAS Number : 860788-72-3
The biological activity of 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity through inhibition or activation of signaling pathways, which has implications for its use in drug design.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit notable antitumor effects. For example, compounds structurally related to 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine have shown efficacy against various cancer cell lines:
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Pyrimidines and their derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine possess significant activity against various bacterial strains, indicating potential applications in treating infections.
Antiviral Activity
The compound's structure suggests potential antiviral activity as well, particularly against viral enzymes and receptors. Research has highlighted the importance of specific substitutions on the pyrimidine ring that enhance binding affinity to viral targets, which could lead to the development of effective antiviral agents.
Synthesis and Evaluation
A study reported the synthesis of several pyrimidine derivatives, including 4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine. The biological evaluation revealed promising results in terms of cytotoxicity against cancer cell lines. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy to confirm their structures and purity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrimidine core significantly influence biological activity. For instance, the presence of halogen substituents like bromine enhances antitumor activity compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
